molecular formula C10H13NO2S B071621 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one CAS No. 181647-47-2

5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one

Cat. No. B071621
M. Wt: 211.28 g/mol
InChI Key: HWJTYYFLGIJDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to bind to metal ions and prevent them from interacting with amyloid-beta and other proteins that are involved in the pathogenesis of neurological disorders. By reducing the levels of metal ions in the brain, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one may be able to reduce the aggregation of amyloid-beta and other proteins, which can lead to improved cognitive and motor function.

Biochemical And Physiological Effects

5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. In Alzheimer's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce amyloid-beta levels and improve cognitive function. In Huntington's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce mutant huntingtin protein aggregation and improve motor function. In Parkinson's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce alpha-synuclein protein aggregation and improve motor function. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one in lab experiments is that it has been extensively studied and has a well-established mechanism of action. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one in lab experiments is that it may not be effective in all neurological disorders. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to be effective in Alzheimer's disease, Huntington's disease, and Parkinson's disease, but it may not be effective in other neurological disorders.

Future Directions

There are several future directions for research on 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one. One direction is to investigate its potential therapeutic effects in other neurological disorders such as amyotrophic lateral sclerosis and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one and to optimize its dosing and administration.

Synthesis Methods

5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is a synthetic compound that can be produced through a multistep process. The first step involves the reaction of 2-pyridinecarboxaldehyde with methylamine to form 2-pyridinecarboxamide. The second step involves the reaction of 2-pyridinecarboxamide with prop-2-enylsulfanyl chloride to form 2-(prop-2-enylsulfanylmethyl)pyridine-4-carboxamide. The final step involves the reaction of 2-(prop-2-enylsulfanylmethyl)pyridine-4-carboxamide with sodium hydroxide and hydrogen peroxide to form 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one.

Scientific Research Applications

5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been extensively studied for its potential therapeutic effects in various neurological disorders. In Alzheimer's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce amyloid-beta levels and improve cognitive function in animal models and clinical trials. In Huntington's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce mutant huntingtin protein aggregation and improve motor function in animal models. In Parkinson's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce alpha-synuclein protein aggregation and improve motor function in animal models.

properties

CAS RN

181647-47-2

Product Name

5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one

InChI

InChI=1S/C10H13NO2S/c1-3-4-14-7-8-5-9(12)10(13)6-11(8)2/h3,5-6,13H,1,4,7H2,2H3

InChI Key

HWJTYYFLGIJDED-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)C=C1CSCC=C)O

Canonical SMILES

CN1C=C(C(=O)C=C1CSCC=C)O

synonyms

4(1H)-Pyridinone, 5-hydroxy-1-methyl-2-[(2-propenylthio)methyl]- (9CI)

Origin of Product

United States

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